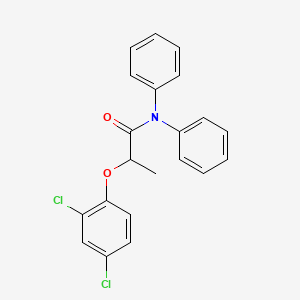
2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)propionic acid is a compound used as a laboratory chemical . It’s also known as 2,4-Dichlorophenoxyacetic acid, a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .
Synthesis Analysis
The synthesis of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid has been reported. The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Chemical Reactions Analysis
Advanced oxidation processes have been developed for the degradation of 2,4-dichlorophenoxyacetic acid . Also, a recirculation type photocatalytic reactor was developed to treat 2,4-dichlorophenoxyacetic acid using chitosan-TiO2 beads prepared via impregnation method under UV light .Physical And Chemical Properties Analysis
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H. It appears as a white to yellow powder. It has a melting point of 140.5 °C and a boiling point of 160 °C. It is soluble in water at 900 mg/L .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c1-15(26-20-13-12-16(22)14-19(20)23)21(25)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDAWJUHWJVYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N,N-diphenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3938504.png)
![N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3938508.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-{[(2E)-3-phenylprop-2-en-1-yl]thio}nicotinamide](/img/structure/B3938513.png)
![1-[(1H-benzimidazol-2-ylthio)acetyl]-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3938514.png)

![N-[4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3938526.png)
![1-(diphenylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3938534.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3938538.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3938545.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3938562.png)

![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B3938567.png)
![N-bicyclo[2.2.1]hept-2-ylmethanesulfonamide](/img/structure/B3938591.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3938599.png)